6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one
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Overview
Description
6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a pyridazinone core fused with a phenylpyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides a concise route to the target compound, ensuring high yields and purity. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cycloaddition and condensation steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and high throughput. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing halogens.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of fluorescent probes for pH sensing and other analytical applications.
Mechanism of Action
The mechanism of action of 6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1) and caspase 9, which are involved in the apoptotic cascade.
Pathways Involved: It activates the apoptotic pathway by inducing cleavage of PARP-1 and activation of caspase 9, leading to cell death in cancer cells.
Comparison with Similar Compounds
6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one can be compared with other similar compounds such as:
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit antiproliferative activity and are used in cancer research.
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound shares a similar structural framework and is studied for its pharmacological properties.
The uniqueness of this compound lies in its specific combination of a pyridazinone core with a phenylpyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties that are not observed in other related compounds.
Properties
CAS No. |
131185-06-3 |
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Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H12N4O/c22-15-10-9-13(18-19-15)16-14-8-4-5-11-21(14)20-17(16)12-6-2-1-3-7-12/h1-11H,(H,19,22) |
InChI Key |
MBCUSHSOCQIFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NNC(=O)C=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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